7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a pyrrolopyrimidine derivative that has been found to have promising antitumor activity.
Mechanism of Action
The mechanism of action of 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine involves the inhibition of several signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. It also inhibits the activity of the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in inflammation and oxidative stress. This compound has also been found to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine in lab experiments is its specificity towards cancer cells. This compound has been found to have minimal toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine. One of the directions is to study the potential of this compound in combination with other chemotherapeutic agents. It has been found to have synergistic effects with other anticancer drugs, which makes it a potential candidate for combination therapy. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which will provide valuable information for the development of clinical trials. Finally, the development of novel formulations that improve the solubility and bioavailability of this compound is also an important future direction.
Synthesis Methods
The synthesis of 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 2-(2-methoxyethoxy)ethylamine in the presence of a base. The reaction is carried out under reflux conditions and the product is purified by column chromatography.
Scientific Research Applications
The antitumor activity of 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine has been extensively studied in various cancer cell lines. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the migration and invasion of cancer cells, which makes it a potential candidate for the treatment of metastatic cancer.
properties
CAS RN |
186519-96-0 |
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Molecular Formula |
C11H14ClN3O2 |
Molecular Weight |
255.7 g/mol |
IUPAC Name |
4-chloro-7-[2-(2-methoxyethoxy)ethyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H14ClN3O2/c1-16-6-7-17-5-4-15-3-2-9-10(12)13-8-14-11(9)15/h2-3,8H,4-7H2,1H3 |
InChI Key |
AZBRWKAPAHRLSV-UHFFFAOYSA-N |
SMILES |
COCCOCCN1C=CC2=C1N=CN=C2Cl |
Canonical SMILES |
COCCOCCN1C=CC2=C1N=CN=C2Cl |
synonyms |
7-(2-(2-METHOXYETHOXY)ETHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE |
Origin of Product |
United States |
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